

Application Notes and Protocols for In Vivo Studies with GSK6853

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B607858

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **GSK6853** in preclinical in vivo research. **GSK6853** is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), a key scaffolding protein in MYST histone acetyltransferase (HAT) complexes.^{[1][2][3][4]} By inhibiting the BRPF1 bromodomain, **GSK6853** disrupts the interaction with acetylated histones, leading to modulation of gene expression and subsequent anti-proliferative effects in various cancer models.^{[1][2]}

Mechanism of Action

GSK6853 is a selective inhibitor of the BRPF1 bromodomain, with a reported pK_d of 9.5, showing over 1600-fold selectivity against a broad panel of other bromodomains.^{[1][5]} BRPF1 is a crucial component of the MOZ/MORF HAT complexes, which are involved in histone H3 acetylation. By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, **GSK6853** prevents the recruitment of the HAT complex to chromatin, thereby inhibiting downstream gene transcription.^{[1][2]} This targeted inhibition has shown therapeutic potential in preclinical studies of various cancers, including Non-Small Cell Lung Cancer (NSCLC) and ovarian cancer.^{[1][6]} In NSCLC, **GSK6853** has been shown to exert its anti-proliferative effects by downregulating the JAK2/STAT3 signaling pathway, leading to reduced expression of Cyclin A2 (CCNA2) and subsequent cell cycle arrest.^[6]

Quantitative Data Summary

The following tables summarize key quantitative data for **GSK6853** and a closely related analog, GSK5959.

Table 1: In Vitro Potency and Selectivity of **GSK6853**

Parameter	Value	Reference
BRPF1 pKd	9.5	[1]
BRPF1 TR-FRET pIC50	8.1	[7]
Selectivity over other bromodomains	>1600-fold	[1]

Table 2: Pharmacokinetic Properties of **GSK6853** in Male CD1 Mice

Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg)	Intraperitoneal (3 mg/kg)	Reference
Blood Clearance (CLb)	107 mL/min/kg	-	-	[2]
Volume of Distribution (Vd)	5.5 L/kg	-	-	[2]
Terminal Half-life (t1/2)	1.7 h	-	-	[2]
Cmax	-	42 ng/mL	469 ng/mL	[2]
Tmax	-	1.5 h	0.25 h	[2]
Bioavailability (F%)	-	22%	85%	[2]

Table 3: In Vivo Efficacy of the BRPF1 Inhibitor GSK5959 (a close analog of **GSK6853**) in a Hepatocellular Carcinoma (HCC) Xenograft Model

Animal Model	Treatment	Dosing Schedule	Outcome	Reference
Subcutaneous MHCC97L HCC xenograft in nude mice	GSK5959 (30 mg/kg)	Intraperitoneal injection, once daily for 2 weeks	Significant suppression of tumor growth	N/A

Note: Specific quantitative tumor growth inhibition data for GSK5959 was not available in the searched literature. The study reported a significant reduction in tumor volume and weight compared to the vehicle control.

Experimental Protocols

Formulation of GSK6853 for In Vivo Administration

For in vivo studies, **GSK6853** can be formulated as a clear solution. The intraperitoneal (i.p.) route of administration is recommended due to its high bioavailability (85%) in mice.^[2] The working solution should be prepared fresh on the day of use.^[1]

Protocol 1: PEG-based formulation^[1]

- Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used.
- This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.^[1]

Protocol 2: SBE- β -CD-based formulation^[1]

- Prepare a 20% solution of SBE- β -CD in saline.
- Add 10% DMSO to 90% of the 20% SBE- β -CD in saline solution.
- This formulation also provides a clear solution with a solubility of at least 2.5 mg/mL.^[1]

Protocol 3: Corn oil-based formulation^[1]

- Add 10% DMSO to 90% corn oil.
- This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.^[1]

Representative In Vivo Efficacy Study Protocol (Based on GSK5959 in an HCC Xenograft Model)

Disclaimer: The following protocol is based on a study using GSK5959, a close analog of **GSK6853**. This should serve as a starting point, and optimization for specific cancer models and for **GSK6853** may be required.

Objective: To evaluate the anti-tumor efficacy of a BRPF1 inhibitor in a subcutaneous xenograft model.

Materials:

- **GSK6853**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Cancer cell line (e.g., MHCC97L for HCC)
- Immunocompromised mice (e.g., nude mice)
- Standard animal housing and handling equipment
- Calipers for tumor measurement

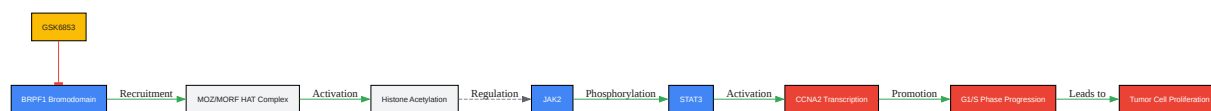
Procedure:

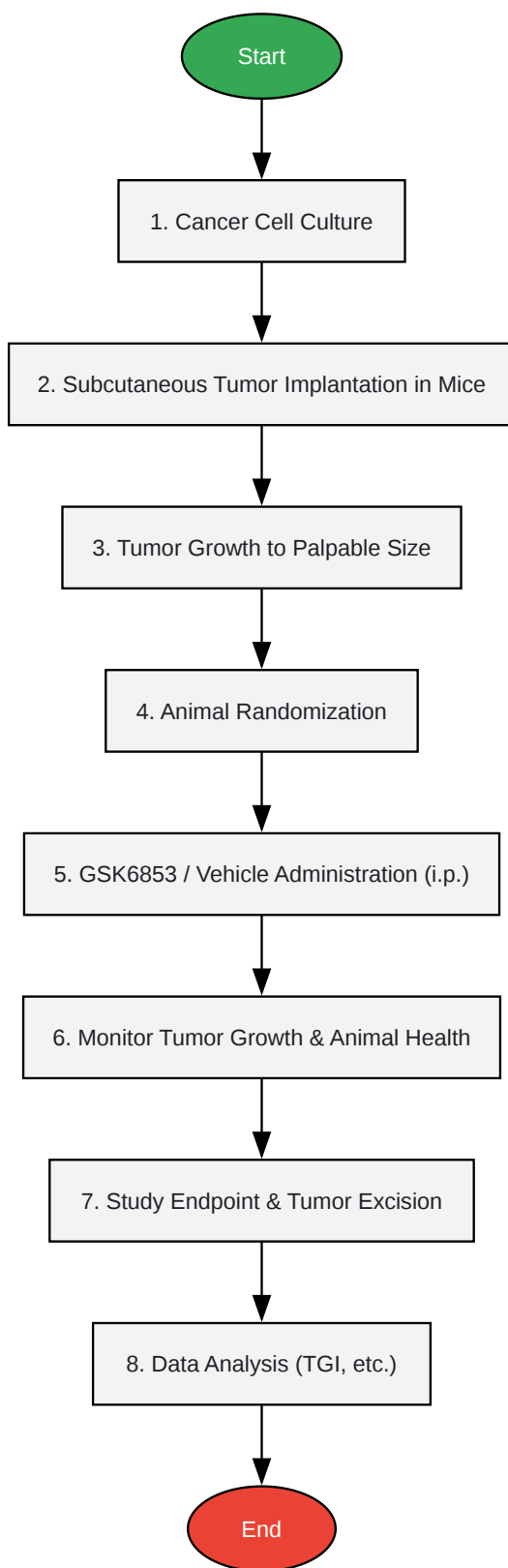
- Cell Culture: Culture the chosen cancer cell line under standard conditions.
- Tumor Implantation:
 - Harvest cells and resuspend in a suitable medium (e.g., PBS).
 - Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of each mouse.

- Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
- Animal Randomization:
 - Measure tumor volumes and randomize mice into treatment and control groups with comparable mean tumor volumes.
- Treatment Administration:
 - Prepare the **GSK6853** formulation and the vehicle control.
 - Administer **GSK6853** (e.g., a starting dose of 30 mg/kg, based on the GSK5959 study) or vehicle via intraperitoneal injection.
 - Treat the animals according to the desired schedule (e.g., once daily for 14 consecutive days).
- Monitoring:
 - Monitor animal health and body weight regularly (e.g., daily or every other day).
 - Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) to calculate tumor volume (Volume = 0.5 x length x width²).
- Endpoint and Analysis:
 - At the end of the study, euthanize the animals and excise the tumors.
 - Measure the final tumor weight and volume.
 - Calculate the tumor growth inhibition (TGI) percentage.
 - Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target engagement).

Visualizations

Signaling Pathway of GSK6853 in NSCLC





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